molecular formula C5H11ClN2O B1443240 (R)-3-Aminopiperidin-2-one hydrochloride CAS No. 406216-02-2

(R)-3-Aminopiperidin-2-one hydrochloride

Cat. No.: B1443240
CAS No.: 406216-02-2
M. Wt: 150.61 g/mol
InChI Key: NLAYLURYAOXTTE-PGMHMLKASA-N
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Description

®-3-Aminopiperidin-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. It is a hydrochloride salt of ®-3-Aminopiperidin-2-one, a piperidine derivative. This compound is known for its unique structural properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminopiperidin-2-one hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-Aminopiperidin-2-one.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of ®-3-Aminopiperidin-2-one hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risk of contamination. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: ®-3-Aminopiperidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields various amine derivatives.

    Substitution: Results in functionalized piperidine derivatives.

Scientific Research Applications

®-3-Aminopiperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Aminopiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: Another nitrogen-containing heterocycle with similar structural features.

    Piperidine: The parent compound of ®-3-Aminopiperidin-2-one, widely used in medicinal chemistry.

    Pyrrolidin-2-one: A structurally related compound with different chemical properties.

Uniqueness: ®-3-Aminopiperidin-2-one hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(3R)-3-aminopiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-4-2-1-3-7-5(4)8;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAYLURYAOXTTE-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C(=O)NC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679199
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406216-02-2
Record name (3R)-3-Aminopiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Aminopiperidin-2-one hydrochloride
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(R)-3-Aminopiperidin-2-one hydrochloride
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(R)-3-Aminopiperidin-2-one hydrochloride
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(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 5
(R)-3-Aminopiperidin-2-one hydrochloride
Reactant of Route 6
(R)-3-Aminopiperidin-2-one hydrochloride

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